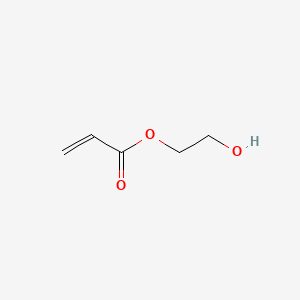

2-Hydroxyethyl acrylate

Cat. No. B7721392

Key on ui cas rn:

26403-58-7

M. Wt: 116.11 g/mol

InChI Key: OMIGHNLMNHATMP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04673703

Procedure details

The procedure described in Example 1(A) was repeated, except that the diallyl phthalate crosslinking monomer was replaced by the aromatic diacrylate monomer available commercially as "Photomer" 4028 (Registered Trade Mark of Diamond Shamrock Co.) and which is believed to be essentially the diacrylate of bisphenol A. The amounts of the monomers were adjusted to give a polymer composition of ethyl acrylate 61.5%, methyl methacrylate 28%, 2-hydroxyethyl acrylate 10%, "Photomer" 4028 0.5%, and the amount of copolymer stabiliser solution in the main feed was increased from 294.9 parts to 368.6 parts. The final dispersion had a non-volatile content of 61.6%, a high-shear viscosity of 0.8 poise and a particle size ("Nanosizer" determination) of 0.25 μm. The gel content of the disperse phase was 89%. When the dispersion was applied to glass and allowed to dry, a good clear, flexible film was obtained; its extensibility was in excess of 1000%.

[Compound]

Name

aromatic diacrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Diamond

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

diacrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Yield

61.5%

Name

Yield

28%

Yield

10%

Name

Yield

0.5%

Identifiers

|

REACTION_CXSMILES

|

C(OCC=C)(=O)[C:2]1[C:3](=[CH:10]C=CC=1)[C:4]([O:6][CH2:7][CH:8]=C)=[O:5].[OH:19]C1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1>>[C:4]([O:6][CH2:7][CH3:8])(=[O:5])[CH:3]=[CH2:2].[C:4]([O:6][CH3:7])(=[O:5])[C:3]([CH3:10])=[CH2:2].[C:4]([O:6][CH2:7][CH2:8][OH:19])(=[O:5])[CH:3]=[CH2:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=1C(C(=O)OCC=C)=CC=CC1)(=O)OCC=C

|

Step Two

[Compound]

|

Name

|

aromatic diacrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

Diamond

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

diacrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 61.5% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 28% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)OCCO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 10% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 0.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04673703

Procedure details

The procedure described in Example 1(A) was repeated, except that the diallyl phthalate crosslinking monomer was replaced by the aromatic diacrylate monomer available commercially as "Photomer" 4028 (Registered Trade Mark of Diamond Shamrock Co.) and which is believed to be essentially the diacrylate of bisphenol A. The amounts of the monomers were adjusted to give a polymer composition of ethyl acrylate 61.5%, methyl methacrylate 28%, 2-hydroxyethyl acrylate 10%, "Photomer" 4028 0.5%, and the amount of copolymer stabiliser solution in the main feed was increased from 294.9 parts to 368.6 parts. The final dispersion had a non-volatile content of 61.6%, a high-shear viscosity of 0.8 poise and a particle size ("Nanosizer" determination) of 0.25 μm. The gel content of the disperse phase was 89%. When the dispersion was applied to glass and allowed to dry, a good clear, flexible film was obtained; its extensibility was in excess of 1000%.

[Compound]

Name

aromatic diacrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Diamond

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

diacrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Yield

61.5%

Name

Yield

28%

Yield

10%

Name

Yield

0.5%

Identifiers

|

REACTION_CXSMILES

|

C(OCC=C)(=O)[C:2]1[C:3](=[CH:10]C=CC=1)[C:4]([O:6][CH2:7][CH:8]=C)=[O:5].[OH:19]C1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1>>[C:4]([O:6][CH2:7][CH3:8])(=[O:5])[CH:3]=[CH2:2].[C:4]([O:6][CH3:7])(=[O:5])[C:3]([CH3:10])=[CH2:2].[C:4]([O:6][CH2:7][CH2:8][OH:19])(=[O:5])[CH:3]=[CH2:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=1C(C(=O)OCC=C)=CC=CC1)(=O)OCC=C

|

Step Two

[Compound]

|

Name

|

aromatic diacrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

Diamond

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

diacrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 61.5% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 28% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)OCCO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 10% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 0.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04673703

Procedure details

The procedure described in Example 1(A) was repeated, except that the diallyl phthalate crosslinking monomer was replaced by the aromatic diacrylate monomer available commercially as "Photomer" 4028 (Registered Trade Mark of Diamond Shamrock Co.) and which is believed to be essentially the diacrylate of bisphenol A. The amounts of the monomers were adjusted to give a polymer composition of ethyl acrylate 61.5%, methyl methacrylate 28%, 2-hydroxyethyl acrylate 10%, "Photomer" 4028 0.5%, and the amount of copolymer stabiliser solution in the main feed was increased from 294.9 parts to 368.6 parts. The final dispersion had a non-volatile content of 61.6%, a high-shear viscosity of 0.8 poise and a particle size ("Nanosizer" determination) of 0.25 μm. The gel content of the disperse phase was 89%. When the dispersion was applied to glass and allowed to dry, a good clear, flexible film was obtained; its extensibility was in excess of 1000%.

[Compound]

Name

aromatic diacrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Diamond

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

diacrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Yield

61.5%

Name

Yield

28%

Yield

10%

Name

Yield

0.5%

Identifiers

|

REACTION_CXSMILES

|

C(OCC=C)(=O)[C:2]1[C:3](=[CH:10]C=CC=1)[C:4]([O:6][CH2:7][CH:8]=C)=[O:5].[OH:19]C1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1>>[C:4]([O:6][CH2:7][CH3:8])(=[O:5])[CH:3]=[CH2:2].[C:4]([O:6][CH3:7])(=[O:5])[C:3]([CH3:10])=[CH2:2].[C:4]([O:6][CH2:7][CH2:8][OH:19])(=[O:5])[CH:3]=[CH2:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=1C(C(=O)OCC=C)=CC=CC1)(=O)OCC=C

|

Step Two

[Compound]

|

Name

|

aromatic diacrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

Diamond

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

diacrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 61.5% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 28% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)OCCO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 10% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 0.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04673703

Procedure details

The procedure described in Example 1(A) was repeated, except that the diallyl phthalate crosslinking monomer was replaced by the aromatic diacrylate monomer available commercially as "Photomer" 4028 (Registered Trade Mark of Diamond Shamrock Co.) and which is believed to be essentially the diacrylate of bisphenol A. The amounts of the monomers were adjusted to give a polymer composition of ethyl acrylate 61.5%, methyl methacrylate 28%, 2-hydroxyethyl acrylate 10%, "Photomer" 4028 0.5%, and the amount of copolymer stabiliser solution in the main feed was increased from 294.9 parts to 368.6 parts. The final dispersion had a non-volatile content of 61.6%, a high-shear viscosity of 0.8 poise and a particle size ("Nanosizer" determination) of 0.25 μm. The gel content of the disperse phase was 89%. When the dispersion was applied to glass and allowed to dry, a good clear, flexible film was obtained; its extensibility was in excess of 1000%.

[Compound]

Name

aromatic diacrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Diamond

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

diacrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Yield

61.5%

Name

Yield

28%

Yield

10%

Name

Yield

0.5%

Identifiers

|

REACTION_CXSMILES

|

C(OCC=C)(=O)[C:2]1[C:3](=[CH:10]C=CC=1)[C:4]([O:6][CH2:7][CH:8]=C)=[O:5].[OH:19]C1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1>>[C:4]([O:6][CH2:7][CH3:8])(=[O:5])[CH:3]=[CH2:2].[C:4]([O:6][CH3:7])(=[O:5])[C:3]([CH3:10])=[CH2:2].[C:4]([O:6][CH2:7][CH2:8][OH:19])(=[O:5])[CH:3]=[CH2:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=1C(C(=O)OCC=C)=CC=CC1)(=O)OCC=C

|

Step Two

[Compound]

|

Name

|

aromatic diacrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

Diamond

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

diacrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 61.5% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 28% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)OCCO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 10% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 0.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |